molecular formula C7H12N4 B2796104 2-(1H-pyrazol-4-yl)piperazine CAS No. 1935518-00-5

2-(1H-pyrazol-4-yl)piperazine

Cat. No.: B2796104
CAS No.: 1935518-00-5
M. Wt: 152.201
InChI Key: QDEKQIPSPLAOPI-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)piperazine is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a heterocyclic organic molecule containing a pyrazole ring and a piperazine ring. It has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antibacterial and Enzyme Inhibition

  • Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker have shown potent antibacterial efficacy and biofilm inhibition activities, particularly against strains like E. coli, S. aureus, and S. mutans. These compounds also exhibited significant inhibitory activity against MurB enzyme, which is crucial for bacterial cell wall biosynthesis (Mekky & Sanad, 2020).

Analgesic and Antinociceptive Properties

  • A series of pyrazoles, including 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, were identified as σ1 receptor antagonists. This compound, in particular, demonstrated high aqueous solubility, metabolic stability across species, and showed promising antinociceptive properties in models of pain (Díaz et al., 2020).

Antimicrobial and Antifungal Activity

  • Pyrazole-containing s-triazine derivatives were synthesized and tested for their antimicrobial and antifungal activities. The molecular structures of these compounds were confirmed through various characterization techniques, and their biological activities were assessed against several microorganisms (Sharma et al., 2017).

Anticancer Evaluation

  • Polyfunctional substituted 1,3-thiazoles with a piperazine substituent were studied for their anticancer activity across various cancer cell lines. Compounds with specific substituents showed significant growth inhibition, highlighting their potential as anticancer agents (Turov, 2020).

Structural and Molecular Studies

  • Synthesis and structural investigations of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties were conducted. These studies included X-ray crystallography and DFT calculations to understand the molecular structures and intermolecular interactions (Shawish et al., 2021).

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h3-4,7-9H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEKQIPSPLAOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935518-00-5
Record name 2-(1H-pyrazol-4-yl)piperazine
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